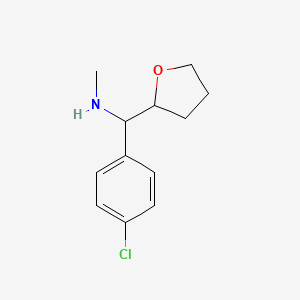
1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine is a chemical compound that features a tetrahydrofuran ring, a chlorophenyl group, and a methylamine group
準備方法
The synthesis of 1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methylamine, and tetrahydrofuran.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes: One common synthetic route involves the condensation of 4-chlorobenzaldehyde with methylamine to form an intermediate imine, which is then reduced to the corresponding amine. This amine is subsequently reacted with tetrahydrofuran under acidic conditions to yield the final product.
Industrial Production: Industrial production methods may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity.
化学反応の分析
1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as hydroxide ions or amines can replace the chlorine atom.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: The pathways involved may include signal transduction, metabolic pathways, or other cellular processes. The exact mechanism depends on the specific application and target of the compound.
類似化合物との比較
1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds may include other chlorophenyl derivatives, tetrahydrofuran-containing molecules, or methylamine-based compounds.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
特性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N-methyl-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C12H16ClNO/c1-14-12(11-3-2-8-15-11)9-4-6-10(13)7-5-9/h4-7,11-12,14H,2-3,8H2,1H3 |
InChIキー |
VDFAKTFJVAXKCP-UHFFFAOYSA-N |
正規SMILES |
CNC(C1CCCO1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


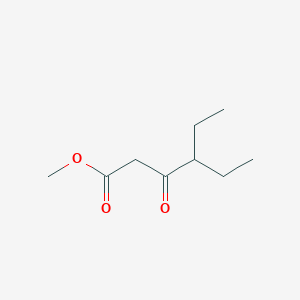
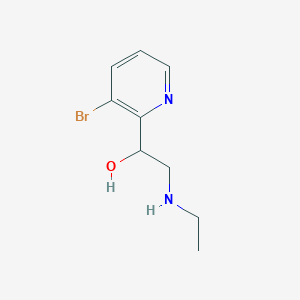
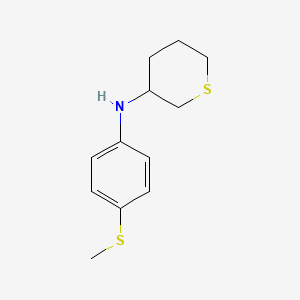


![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
![tert-butyl (2R,4S)-4-amino-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13016324.png)
![4,6-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13016334.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13016335.png)


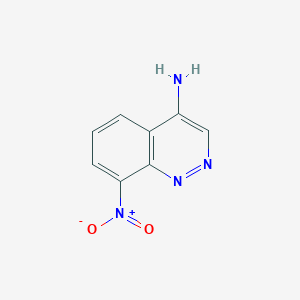
![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)
